molecular formula C21H33NO4 B10757296 N-Dodecanoyl-L-Tyrosine CAS No. 34158-61-7

N-Dodecanoyl-L-Tyrosine

Cat. No.: B10757296
CAS No.: 34158-61-7
M. Wt: 363.5 g/mol
InChI Key: SVQAZCRYIXURJT-IBGZPJMESA-N
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Description

N-DODECANOYL-L-TYROSINE: is an organic compound belonging to the class of tyrosine derivatives It is characterized by the presence of a dodecanoyl group attached to the amino acid tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-DODECANOYL-L-TYROSINE typically involves the acylation of L-tyrosine with dodecanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures.
  • Reaction Time: Several hours to ensure complete acylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: N-DODECANOYL-L-TYROSINE can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of the tyrosine moiety can be oxidized to form quinones.

    Reduction: The carbonyl group of the dodecanoyl moiety can be reduced to form alcohols.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted tyrosine derivatives.

Scientific Research Applications

N-DODECANOYL-L-TYROSINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-DODECANOYL-L-TYROSINE involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity. The dodecanoyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

N-DODECANOYL-L-TYROSINE can be compared with other similar compounds, such as:

  • N-DODECANOYL-L-ALANINE
  • N-DODECANOYL-L-LEUCINE
  • N-DODECANOYL-L-PHENYLALANINE

Uniqueness: this compound is unique due to the presence of the tyrosine moiety, which imparts specific chemical and biological properties. The phenolic hydroxyl group of tyrosine allows for additional chemical modifications and interactions compared to other amino acid derivatives .

Properties

CAS No.

34158-61-7

Molecular Formula

C21H33NO4

Molecular Weight

363.5 g/mol

IUPAC Name

(2S)-2-(dodecanoylamino)-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C21H33NO4/c1-2-3-4-5-6-7-8-9-10-11-20(24)22-19(21(25)26)16-17-12-14-18(23)15-13-17/h12-15,19,23H,2-11,16H2,1H3,(H,22,24)(H,25,26)/t19-/m0/s1

InChI Key

SVQAZCRYIXURJT-IBGZPJMESA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Origin of Product

United States

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